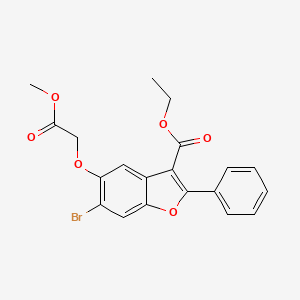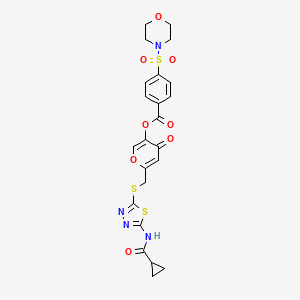
1-Fluoro-4-(1-isocyanatocyclopentyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, similar to 1-Fluoro-4-(1-isocyanatocyclopentyl)benzene, often involves regiospecific fluorination techniques. For instance, the Julia-Kocienski olefination followed by oxidative photocyclization has been used to synthesize regiospecifically fluorinated polycyclic aromatic hydrocarbons, highlighting the importance of fluorine in directing the synthesis process and affecting molecular shape (Banerjee et al., 2016).
Molecular Structure Analysis
The presence of fluorine in aromatic compounds can significantly influence their molecular geometry and electronic structure. Fluorine atoms can cause deviations from planarity in aromatic systems, affecting their photophysical properties. For example, fluorinated benzene derivatives exhibit distinct photophysical behaviors due to the electronic effects of fluorine, which can be seen in their excited-state dynamics and structural distortions (Li & Lopez, 2022).
Chemical Reactions and Properties
The introduction of a fluorine atom into aromatic compounds can alter their reactivity and chemical properties. Fluorine's high electronegativity and small size make it an influential substituent in directing chemical reactions. For instance, fluorinated compounds can undergo unique photochemical 4π-electrocyclizations, facilitated by excited-state distortions, leading to selective formation of complex structures (Li & Lopez, 2022).
Physical Properties Analysis
Fluorinated aromatic compounds often exhibit distinctive physical properties, such as enhanced thermal stability and unique photophysical characteristics. The presence of fluorine can lead to high fluorescence quantum yields and large Stokes shifts, making these compounds interesting for optical applications. For example, simple benzene derivatives with fluorine substituents can exhibit green fluorescence, solid-state emissivity, and water solubility, demonstrating the profound impact of fluorine on the material's properties (Beppu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Photodynamics and Reactivity
Photodynamics and Reactivity of Fluorobenzenes Research on the photodynamics and reactivity of fluorobenzenes, specifically targeting their excited-state distortions, demonstrates that these distortions facilitate certain photochemical reactions. The study delved into the complexities of benzene photochemistry, examining the influence of fluorination on the chemoselectivities of these compounds. It was discovered that the excited-state lifetime of fluorobenzenes is prolonged due to pseudo Jahn-Teller distortions. The findings offer insights into the chemo- and regioselectivities of fluorobenzenes, which are typically elusive due to experimental constraints in resolving excited-state structures on ultrafast timescales. This research not only brings to light the internal molecular dynamics of fluorobenzenes but also their potential in photochemical applications (Li & Lopez, 2022).
Nucleophilic Aromatic Substitution
Nucleophilic Aromatic Substitution with 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene A study focusing on 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene explored its preparation and its potential in nucleophilic aromatic substitution reactions. The compound was synthesized through various methodologies and was further utilized in nucleophilic aromatic substitution reactions, replacing the fluorine atom with different nucleophiles. The research not only highlights the compound's synthetic versatility but also its applicability in generating a diverse array of novel benzenes with distinct substitution patterns, which could be of significance in various chemical synthesis and material science applications (Ajenjo et al., 2016).
Chemical Synthesis and Structural Studies
Chemical Synthesis and Structural Analysis The synthesis and crystal structure analysis of fluorinated benzenes, such as 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene, have been reported. These studies not only provide methods for efficient synthesis but also offer detailed structural insights through techniques like X-ray crystallography. Such research contributes to understanding the molecular arrangement and reactivity of fluorinated benzenes, potentially guiding their application in material science and organic chemistry (Hanamoto et al., 2006).
Solubility Studies
Solubility Characteristics of Fluorinated Benzenes Investigations into the solubility of compounds like 1-Fluoro-4-(methylsulfonyl)benzene provide fundamental data on their behavior in various solvents, crucial for their application in chemical processes. The study conducted measurements under different conditions and correlated the data with theoretical models, offering a comprehensive understanding of the solubility characteristics of such compounds (Qian et al., 2014).
Eigenschaften
IUPAC Name |
1-fluoro-4-(1-isocyanatocyclopentyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-5-3-10(4-6-11)12(14-9-15)7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVKJBKKMUMUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2480831.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanamide](/img/structure/B2480834.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2480838.png)
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2480839.png)
![1'-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2480842.png)


![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2480847.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2480850.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2480851.png)


